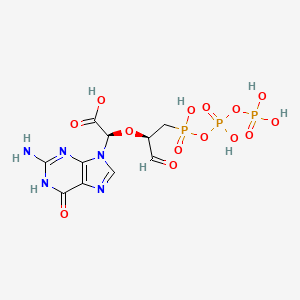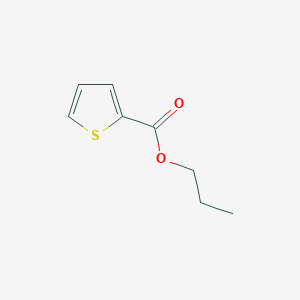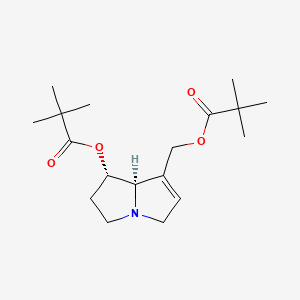
Heliotridine, 7,9-dipivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heliotridine, 7,9-dipivalate is a derivative of heliotridine, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species, particularly in the Boraginaceae family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heliotridine, 7,9-dipivalate typically involves the esterification of heliotridine with pivalic acid. The process begins with the extraction of heliotridine from natural sources, such as plants in the Boraginaceae family. The heliotridine is then reacted with pivalic anhydride or pivaloyl chloride in the presence of a base, such as pyridine, to form the 7,9-dipivalate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Heliotridine, 7,9-dipivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent alkaloid, heliotridine.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Regeneration of heliotridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Heliotridine, 7,9-dipivalate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its toxic effects on cells and organisms.
Medicine: Studied for its potential therapeutic applications and toxicological effects.
Industry: Used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of heliotridine, 7,9-dipivalate involves its metabolic activation to form reactive intermediates. These intermediates can form adducts with DNA and proteins, leading to cytotoxicity and genotoxicity. The compound primarily targets the liver, where it undergoes metabolic activation by cytochrome P450 enzymes. The resulting reactive intermediates can cause liver damage and other toxic effects .
Comparaison Avec Des Composés Similaires
Heliotridine, 7,9-dipivalate can be compared with other pyrrolizidine alkaloids, such as:
Retronecine: Another pyrrolizidine alkaloid with similar toxic properties.
Otonecine: A structurally related compound with different toxicological profiles.
Platynecine: A non-toxic pyrrolizidine alkaloid with a saturated necine base
Uniqueness
This compound is unique due to its specific esterification at positions 7 and 9, which can influence its reactivity and biological activity compared to other pyrrolizidine alkaloids .
Propriétés
Numéro CAS |
59532-51-3 |
|---|---|
Formule moléculaire |
C18H29NO4 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
[(7S,8R)-7-(2,2-dimethylpropanoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H29NO4/c1-17(2,3)15(20)22-11-12-7-9-19-10-8-13(14(12)19)23-16(21)18(4,5)6/h7,13-14H,8-11H2,1-6H3/t13-,14+/m0/s1 |
Clé InChI |
PIEVOKXIIFZVQL-UONOGXRCSA-N |
SMILES isomérique |
CC(C)(C)C(=O)OCC1=CCN2[C@H]1[C@H](CC2)OC(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C(=O)OCC1=CCN2C1C(CC2)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


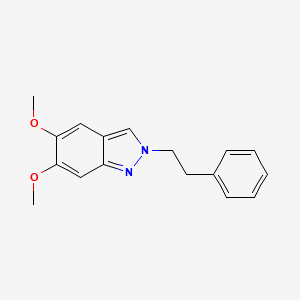
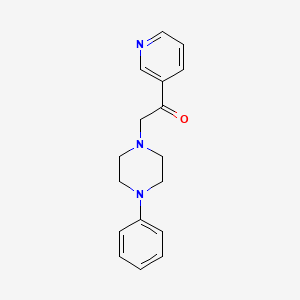

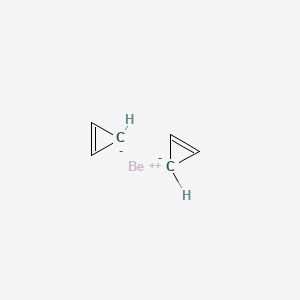
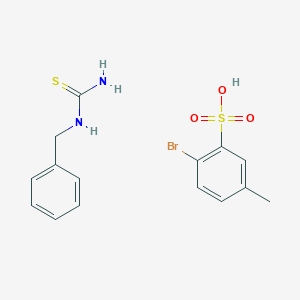
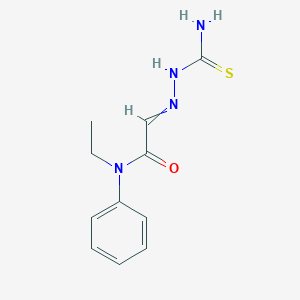

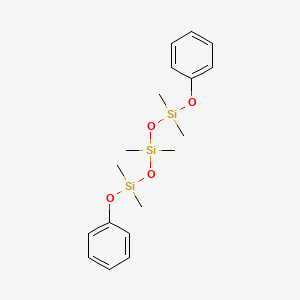


![N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide](/img/structure/B14612668.png)
![Acetic acid, [(4-nitrobenzoyl)thio]-](/img/structure/B14612674.png)
